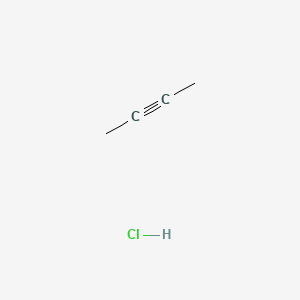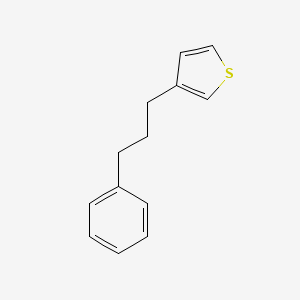![molecular formula C11H9NO3 B14293407 2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol is a naphthalene derivative characterized by the presence of a hydroxyiminomethyl group at the 2-position and hydroxyl groups at the 1 and 4 positions of the naphthalene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the distillation and fractionation of petroleum or coal tar.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 1 and 4 positions can be introduced through hydroxylation reactions.
Addition of the Hydroxyiminomethyl Group: The hydroxyiminomethyl group can be introduced through a condensation reaction between naphthalene-1,4-diol and hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an aminomethyl group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Aminomethyl-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学研究应用
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol involves its interaction with various molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties. The naphthalene core can interact with hydrophobic regions of proteins, affecting their function.
相似化合物的比较
Similar Compounds
Naphthalene-1,4-diol: Lacks the hydroxyiminomethyl group but shares the hydroxyl groups at the 1 and 4 positions.
2,7-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at the 2 and 7 positions.
1,6-Dihydroxynaphthalene: Hydroxyl groups at the 1 and 6 positions.
Uniqueness
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-12-15)11(14)9-4-2-1-3-8(9)10/h1-6,13-15H/b12-6+ |
InChI 键 |
WUNYTKHXRVBZJZ-WUXMJOGZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=NO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


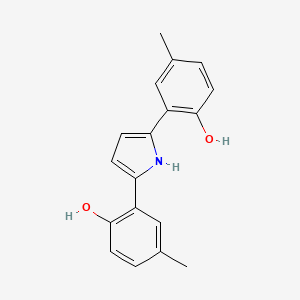
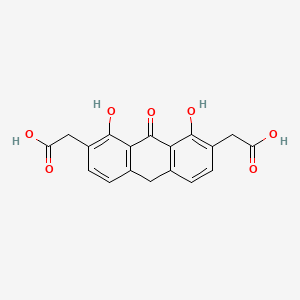
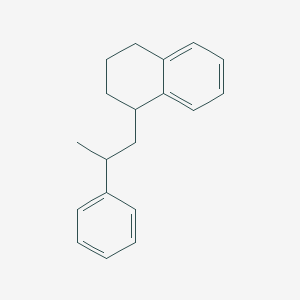
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
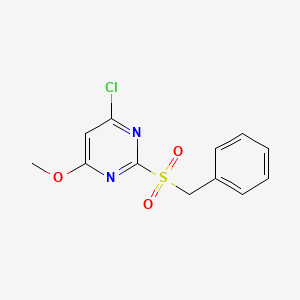
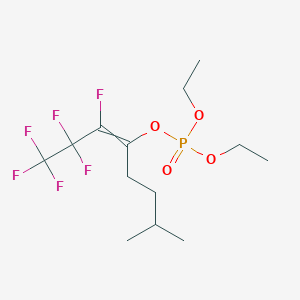
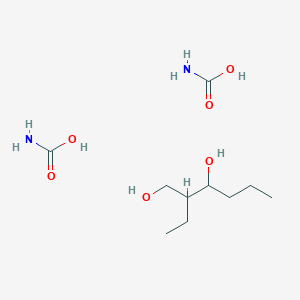
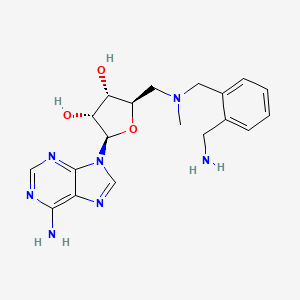
![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
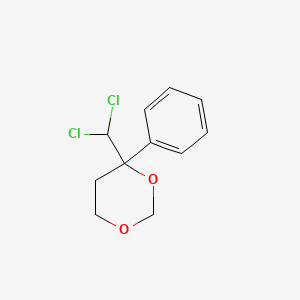
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
